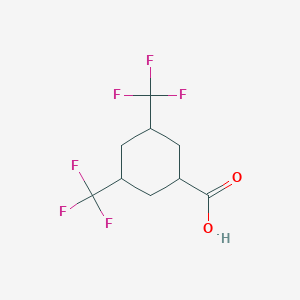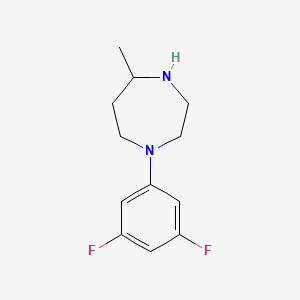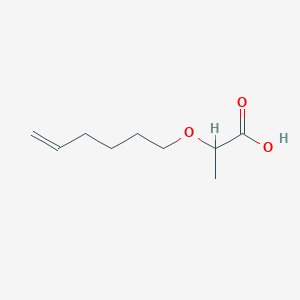![molecular formula C13H22INO2 B13639253 tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)
tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group and an iodinated bicyclo[111]pentane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by appropriate functional group transformations.
Introduction of the iodinated group: This step involves the iodination of the bicyclo[1.1.1]pentane core using reagents such as iodine or iodinating agents under controlled conditions.
Attachment of the tert-butyl carbamate group: This is typically done through a nucleophilic substitution reaction where the amine group of the bicyclo[1.1.1]pentane derivative reacts with tert-butyl chloroformate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodinated site, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed to remove the iodine atom, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of novel materials and complex molecular architectures. Biology : It serves as a probe in biochemical studies to investigate molecular interactions and pathways. Medicine Industry : Used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated bicyclo[1.1.1]pentane moiety can engage in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl carbamate group can undergo hydrolysis under physiological conditions, releasing the active amine derivative that can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar structure but lacks the iodinated group.
tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: Contains a hydroxymethyl group instead of the iodinated group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: Similar structure with a different substitution pattern.
Uniqueness: : The presence of the iodinated group in tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate imparts unique reactivity and binding properties, making it distinct from other similar compounds. This feature enhances its utility in various scientific applications, particularly in the fields of medicinal chemistry and molecular biology.
Propiedades
Fórmula molecular |
C13H22INO2 |
|---|---|
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propyl]carbamate |
InChI |
InChI=1S/C13H22INO2/c1-11(2,3)17-10(16)15-6-4-5-12-7-13(14,8-12)9-12/h4-9H2,1-3H3,(H,15,16) |
Clave InChI |
RPLXHZQJPLDGSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC12CC(C1)(C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)



![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)



![Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13639218.png)




